1-Methylpyridinium hexafluorophosphate
Overview
Description
1-Methylpyridinium hexafluorophosphate (MPHFP) is an organic compound that is widely used in a variety of scientific research applications. MPHFP is a salt of 1-methylpyridinium cation and hexafluorophosphate anion. It is a white solid that is odorless, non-hygroscopic, and soluble in water, ethanol, and other organic solvents. MPHFP is a powerful oxidizing agent, and its properties make it an ideal reagent for various laboratory experiments.
Scientific Research Applications
Energy Storage Applications
1-Methylpyridinium hexafluorophosphate, as part of a class of ionic liquids, shows promise in the field of energy storage, particularly in batteries and supercapacitors. Research indicates that these ionic liquids, when mixed with organic solvents and lithium salts, demonstrate beneficial properties such as stable oxidation, low viscosity, and high conductivity, making them suitable for use in lithium batteries (Diaw et al., 2005).
Flame-Retarding Additive in Lithium-Ion Batteries
In the domain of lithium-ion batteries, this compound derivatives have been used as flame-retarding additives. Studies show that their inclusion in electrolytes can significantly suppress flammability and improve thermal stability of the batteries, optimizing safety without compromising performance (Choi et al., 2011).
Chemical Synthesis and Catalysis
This compound is also relevant in chemical synthesis and catalysis. For instance, it has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding narrow polydispersity polymers (Carmichael et al., 2000).
Electrochemical Detection Applications
Another application area is in the electrochemical detection of biomolecules. For example, a carbon ionic liquid electrode based on 1-butylpyridinium hexafluorophosphate has been used to detect dopamine with high sensitivity and selectivity (Sun et al., 2012).
Structural and Material Science
This compound has been instrumental in the synthesis of new materials and structural studies. It's used in ionothermal synthesis to create novel framework structures in compounds like manganese phosphates, which have interesting magnetic and luminescent properties (Wang et al., 2019).
Mechanism of Action
Target of Action
1-Methylpyridinium hexafluorophosphate is a type of onium salt . The primary targets of this compound are the conjugated thiophene derivatives . These derivatives are used in the process of long wavelength free radical photopolymerization of (meth)acrylic monomers .
Mode of Action
The mode of action of this compound involves an intermolecular electron transfer from a photoexcited thiophene compound to the onium salt . This process is initiated when the thiophene compound, in the presence of the onium salts, is irradiated at wavelengths where the salts have no absorption . The initiation efficiencies of the salts are evaluated in terms of their redox potentials .
Biochemical Pathways
The compound plays a crucial role in the photopolymerization of (meth)acrylic monomers . This process could potentially influence various biochemical pathways related to polymer synthesis and degradation.
Result of Action
The result of the action of this compound is the successful photopolymerization of (meth)acrylic monomers . This process only occurs when the thiophene compound, in the presence of the onium salts, is irradiated at wavelengths where the salts have no absorption .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The compound is involved in a photoinitiated process, which requires specific wavelengths of light . Additionally, the compound is solid at 20 degrees Celsius and should be stored under inert gas . It is also hygroscopic, meaning it absorbs moisture from the air , which could potentially influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methylpyridin-1-ium;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.F6P/c1-7-5-3-2-4-6-7;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJHBIAUIMMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117029-34-2 | |
Record name | 1-Methylpyridinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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